molecular formula C10H11FO2 B030470 rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol CAS No. 99199-62-9

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Cat. No.: B030470
CAS No.: 99199-62-9
M. Wt: 182.19 g/mol
InChI Key: HAIDNNYCHKHYHX-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a chemical compound with the molecular formula C10H11FO2 It is a derivative of benzopyran, featuring a fluorine atom at the 6th position and a methanol group at the 2nd position

Scientific Research Applications

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol has several scientific research applications:

Mechanism of Action

Target of Action

It is used in the preparation and application of smoothened (smo) inhibitors . Smo is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation.

Biochemical Pathways

The compound affects the Hedgehog signaling pathway by inhibiting the Smo protein . This pathway plays a key role in embryonic development and adult tissue homeostasis. Its dysregulation can lead to various diseases, including cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol typically involves multiple steps. One common method starts with the reaction of p-fluorophenol with 2,4-dibromoalkylbutyrate in the presence of sodium hydride in benzene. The mixture is stirred at elevated temperatures to yield the intermediate product, which is then further processed to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen substitution reactions can introduce different functional groups at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, while reduction can produce 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-ylmethanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methanol groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIDNNYCHKHYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472645
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99199-62-9
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99199-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred mixture of 50 parts of ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate and 540 parts of benzene were added dropwise, during a 1 hour-period, a mixture of 89 parts of a solution of sodium dihydro-bis(2-methoxyethoxy)aluminate in methylbenzene (3.4M) and 135 parts of benzene at reflux temperature and under nitrogen atmosphere. Upon completion, stirring was continued for 2.5 hours at reflux. After cooling to 15° C., the reaction mixture was decomposed by the dropwise addition of 24 parts of ethanol and 10 parts of water. The reaction mixture was poured onto ice water. Concentrate hydrochloric acid and 350 parts of 1,1'-oxybisethane were added. The organic layer was separated, washed with water, dried, filtered and evaporated. The oily residue was purified by column chromatography over silica gel using trichloromethane as eluent. The pure fractions were collected and the eluent was evaporated, yielding 34 parts (85%) of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol as an oily residue (intermediate 7).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Reactant of Route 2
rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
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rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
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rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Reactant of Route 5
rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Reactant of Route 6
rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

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